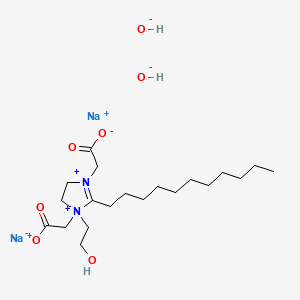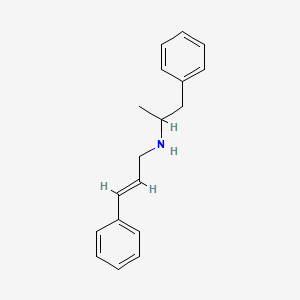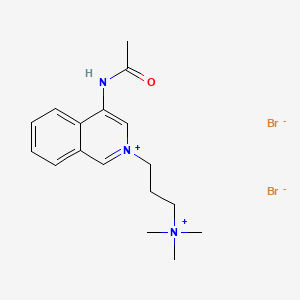
1-Eicosanol, hydrogen sulfate, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, hydrogen sulfate, calcium salt is a chemical compound that combines 1-Eicosanol with hydrogen sulfate and calcium ions. 1-Eicosanol, also known as arachidyl alcohol, is a long-chain fatty alcohol with the molecular formula C20H42O. This compound is often used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Eicosanol, hydrogen sulfate, calcium salt can be synthesized through the sulfation of 1-Eicosanol followed by neutralization with calcium hydroxide. The general reaction involves the following steps:
Sulfation: 1-Eicosanol reacts with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form 1-Eicosanol hydrogen sulfate.
Neutralization: The resulting 1-Eicosanol hydrogen sulfate is then neutralized with calcium hydroxide (Ca(OH)2) to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfation reaction is often carried out in a reactor with precise temperature and pressure control, followed by neutralization in a separate vessel.
Chemical Reactions Analysis
Types of Reactions
1-Eicosanol, hydrogen sulfate, calcium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into 1-Eicosanol and calcium sulfate.
Oxidation: Under oxidative conditions, 1-Eicosanol can be converted into eicosanoic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 1-Eicosanol and calcium sulfate.
Oxidation: Eicosanoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Eicosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Eicosanol, hydrogen sulfate, calcium salt primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with lipid membranes and enhance the solubility of hydrophobic compounds. This makes it useful in various applications, including drug delivery and emulsification.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol, hydrogen sulfate, calcium salt: Similar structure but with a shorter carbon chain.
1-Docosanol, hydrogen sulfate, calcium salt: Similar structure but with a longer carbon chain.
Uniqueness
1-Eicosanol, hydrogen sulfate, calcium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications.
Properties
CAS No. |
72018-29-2 |
|---|---|
Molecular Formula |
C40H82CaO8S2 |
Molecular Weight |
795.3 g/mol |
IUPAC Name |
calcium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
InChI Key |
KUFXEQPFZONCPB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



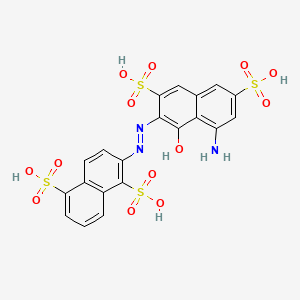
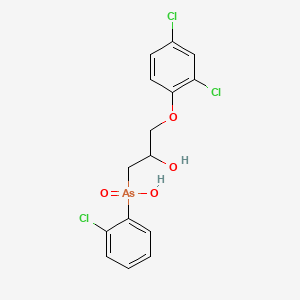
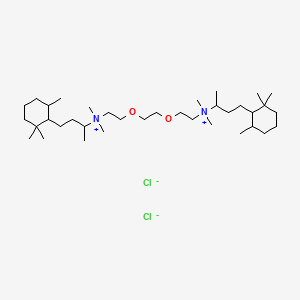
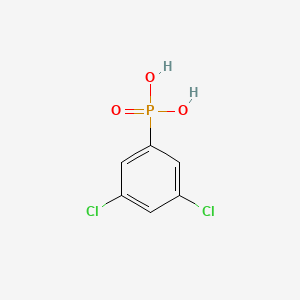
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
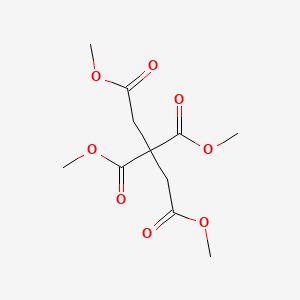

![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
